molecular formula C32H16N2 B12573512 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline CAS No. 192226-58-7

4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline

Cat. No.: B12573512
CAS No.: 192226-58-7
M. Wt: 428.5 g/mol
InChI Key: JOEPGPNNKWKGHO-UHFFFAOYSA-N
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Description

4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline is a chemical compound with the molecular formula C₃₂H₁₆N₂. It is known for its unique structure, which includes phenanthroline and ethynylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper iodide, using 4,7-dibromo-1,10-phenanthroline and 3-ethynylphenylacetylene as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the ethynyl groups .

Mechanism of Action

The mechanism of action of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially altering their function. The compound’s photophysical properties also enable it to act as a fluorescent probe, making it useful in imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The ethynyl groups also provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives .

Properties

CAS No.

192226-58-7

Molecular Formula

C32H16N2

Molecular Weight

428.5 g/mol

IUPAC Name

4,7-bis[2-(3-ethynylphenyl)ethynyl]-1,10-phenanthroline

InChI

InChI=1S/C32H16N2/c1-3-23-7-5-9-25(21-23)11-13-27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)14-12-26-10-6-8-24(4-2)22-26/h1-2,5-10,15-22H

InChI Key

JOEPGPNNKWKGHO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C#CC2=C3C=CC4=C(C=CN=C4C3=NC=C2)C#CC5=CC=CC(=C5)C#C

Origin of Product

United States

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